(S)-Way 100135

Neuropharmacology Serotonergic Transmission Electrophysiology

(S)-WAY 100135 (N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride) is the (S)-enantiomer of the phenylpiperazine derivative WAY-100135. It is classified as a potent and selective antagonist of the serotonin 5-HT1A receptor.

Molecular Formula C24H35Cl2N3O2
Molecular Weight 468.5 g/mol
CAS No. 149055-79-8
Cat. No. B1252496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Way 100135
CAS149055-79-8
SynonymsN-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide
WAY 100135
WAY-100135
Molecular FormulaC24H35Cl2N3O2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H
InChIKeyVJGZNBYDSDEOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-WAY 100135 (CAS 149055-79-8) – Stereoselective 5-HT1A Antagonist for Serotonergic Neuropharmacology


(S)-WAY 100135 (N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride) is the (S)-enantiomer of the phenylpiperazine derivative WAY-100135. It is classified as a potent and selective antagonist of the serotonin 5-HT1A receptor [1]. In vitro radioligand binding studies using rat hippocampal membranes report an IC50 of approximately 15–34 nM for the 5-HT1A receptor, with selectivity indices exceeding 66-fold over related serotonin receptor subtypes (5-HT1B, 5-HT1C, 5-HT2) as well as α1-, α2-adrenoceptors, and dopamine D2 receptors (all IC50 > 1000 nM) [2]. Importantly, the pharmacological activity of WAY-100135 is stereoselective, with the (S)-enantiomer demonstrating distinct functional properties compared to the racemate and the (R)-enantiomer in both in vitro and in vivo models [3][4]. This evidence guide is designed to inform scientific procurement decisions by quantitatively delineating the specific pharmacological profile of (S)-WAY 100135 relative to its closest structural and pharmacological analogs.

Why (S)-WAY 100135 Cannot Be Replaced by WAY-100635, (±)-WAY 100135, or (R)-WAY 100135


The 5-HT1A antagonist class exhibits profound stereochemical and functional divergence that precludes generic substitution. Direct comparative studies reveal that (S)-WAY 100135 is functionally distinct from its analog WAY-100635, which acts as a selective and silent antagonist, whereas (S)-WAY 100135 exhibits partial agonist properties and fails to increase serotonergic neuronal firing in vivo [1][2]. Furthermore, the enantiomers of WAY-100135 are not pharmacologically equivalent: the (R)-enantiomer is inactive as a 5-HT1A antagonist in functional assays, and the (+)-enantiomer of the racemate demonstrates markedly higher potency than the (-)-enantiomer [3][4]. Attempting to substitute (±)-WAY 100135, (R)-WAY 100135, or WAY-100635 for (S)-WAY 100135 will therefore introduce uncontrolled variables—including altered intrinsic efficacy, divergent in vivo pharmacodynamics, and reversed stereoselectivity—that compromise experimental reproducibility and invalidate comparisons to established literature findings.

(S)-WAY 100135 – Quantitative Comparative Evidence for Scientific Selection


Functional In Vivo Comparison: (S)-WAY 100135 vs. WAY-100635 on Dorsal Raphe Neuronal Firing

In a direct head-to-head comparison in freely moving cats, (S)-WAY 100135 (0.025–1.0 mg/kg i.v.) moderately depressed serotonergic neuronal activity in the dorsal raphe nucleus at all doses tested, whereas WAY-100635 (0.025–0.5 mg/kg i.v.) significantly increased neuronal firing [1]. Furthermore, pretreatment with (S)-WAY 100135 (0.5 mg/kg i.v.) weakly attenuated the inhibitory action of the 5-HT1A agonist 8-OH-DPAT, while WAY-100635 at doses as low as 0.1 mg/kg i.v. completely blocked the agonist effect [1]. The study concludes that WAY-100635 acts as a selective 5-HT1A antagonist, whereas (S)-WAY 100135 does not [1].

Neuropharmacology Serotonergic Transmission Electrophysiology In Vivo Single-Unit Recording

Stereoselective Antagonism of 8-OH-DPAT-Induced Hyperglycemia: (S)-WAY 100135 vs. (R)-WAY 100135

In a study examining the blockade of 8-OH-DPAT-induced hyperglycemia in conscious rats, (S)-WAY 100135 dose-dependently attenuated the hyperglycemic response with a minimum effective dose (MED) of 1 mg/kg i.v. [1]. In contrast, the (R)-enantiomer, at doses up to 3 mg/kg i.v., was completely unable to block 8-OH-DPAT-induced hyperglycemia [1]. This demonstrates that the 5-HT1A antagonist activity of WAY-100135 is stereoselective and resides primarily in the (S)-enantiomer.

Endocrinology Metabolic Pharmacology Stereochemistry In Vivo Glucose Regulation

Partial Agonist Activity: (S)-WAY 100135 vs. WAY-100635 on Hippocampal 5-HT Levels

While both compounds are described as 5-HT1A antagonists, in vivo microdialysis studies reveal a critical functional distinction: (S)-WAY 100135 exhibits partial agonist properties at somatodendritic 5-HT1A autoreceptors, whereas WAY-100635 does not [1]. This difference manifests as differential effects on hippocampal 5-HT release under basal and stimulated conditions, confirming that the two compounds cannot be substituted for one another in experiments assessing serotonergic tone or autoreceptor function.

Neurochemistry Microdialysis 5-HT Release Autoreceptor Function

Cognitive Rescue: (S)-WAY 100135 Prevents Scopolamine-Induced Spatial Learning Deficits

In a two-platform spatial discrimination task, intrahippocampal infusion of scopolamine (3.75 μg/μl) impaired choice accuracy in rats. Systemic administration of (S)-WAY 100135 (3 and 10 mg/kg s.c., 30 min prior to training) prevented this scopolamine-induced impairment [1]. Crucially, intrahippocampal administration of (S)-WAY 100135 (0.2, 1, and 5 μg/μl) dose-dependently prevented the deficit without affecting baseline acquisition [1]. This functional effect has not been demonstrated for WAY-100635 or the (R)-enantiomer, highlighting a unique cognitive application for (S)-WAY 100135.

Behavioral Neuroscience Cognition Spatial Learning Cholinergic System Hippocampus

Optimal Scientific Applications for (S)-WAY 100135 Based on Quantitative Differentiation


Investigating 5-HT1A Autoreceptor Partial Agonism and Heteroreceptor Function

Use (S)-WAY 100135 when the experimental aim is to probe the functional consequences of partial agonism at somatodendritic 5-HT1A autoreceptors. As established, (S)-WAY 100135 depresses dorsal raphe neuronal firing and exhibits partial agonist-like effects on hippocampal 5-HT release, distinguishing it from silent antagonists like WAY-100635 [1][2]. This makes it a valuable tool for studies where modulation—rather than complete blockade—of serotonergic tone is required.

Stereoselective Pharmacological Studies Requiring Enantiopure 5-HT1A Antagonism

Employ (S)-WAY 100135 in studies where stereochemical purity is critical for interpreting 5-HT1A-mediated effects. The (R)-enantiomer is inactive in functional blockade of 8-OH-DPAT-induced hyperglycemia, and the (+)-enantiomer of the racemate is more potent in binding assays [3][4]. Use of the pure (S)-enantiomer ensures that observed effects are attributable to the active stereoisomer and eliminates confounding contributions from inactive or less active enantiomers present in racemic mixtures.

Rescue of Cholinergic-Dependent Cognitive Deficits in Behavioral Models

Utilize (S)-WAY 100135 in preclinical models of cognitive impairment involving cholinergic dysfunction. (S)-WAY 100135, administered either systemically or directly into the dorsal hippocampus, dose-dependently prevents spatial learning deficits induced by the muscarinic antagonist scopolamine [5]. This application leverages the unique ability of (S)-WAY 100135 to functionally compensate for lost cholinergic input, a property that has not been established for other 5-HT1A antagonists in this paradigm.

Differentiating 5-HT1A from 5-HT1B/1D and Off-Target Receptor Contributions

Use (S)-WAY 100135 as a selective 5-HT1A antagonist in experiments requiring exclusion of activity at 5-HT1B, 5-HT1C, 5-HT2, α1-, α2-adrenoceptors, and dopamine D2 receptors. (S)-WAY 100135 exhibits >66-fold selectivity (IC50 > 1000 nM for off-targets vs. 15–34 nM for 5-HT1A), making it a superior choice over less selective agents when ascribing functional effects specifically to 5-HT1A receptor blockade [6].

Quote Request

Request a Quote for (S)-Way 100135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.